4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde
Description
4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative characterized by a formyl group at position 2, an acetyl group at position 4, a methyl group at position 5, and a propyl chain at the N1 position. Pyrroles are aromatic heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
92689-73-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-acetyl-5-methyl-1-propylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-4-5-12-8(2)11(9(3)14)6-10(12)7-13/h6-7H,4-5H2,1-3H3 |
InChI Key |
TVGORBUHWYUKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=C1C=O)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole derivative with an appropriate aldehyde or ketone. For example, the reaction of 5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. Purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving pyrrole derivatives.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic processes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions with aromatic amino acids in protein active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues in Pyrrole and Oxazole Families
The compound is compared below with two classes of derivatives: pyrrole-2-carbaldehydes (e.g., from ) and oxazole-4-carboxylates (e.g., from ).
Key Observations :
The acetyl group (electron-withdrawing) at position 4 may reduce electron density on the pyrrole ring, altering reactivity in nucleophilic substitutions compared to oxazole derivatives .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods for similar pyrrole-2-carbaldehydes, though specific steps (e.g., propyl introduction) may require tailored alkylation conditions.
- In contrast, oxazole derivatives (e.g., ) involve heterocycle formation via cyclization, using reagents like NaBH4 and AcCl .
2.2 Functional Group Impact on Reactivity and Bioactivity
- Formyl Group : The aldehyde at position 2 is a reactive site for condensation reactions, shared across pyrrole-2-carbaldehydes. This group is absent in oxazole carboxylates, which instead feature ester moieties for hydrogen-bonding interactions .
- Hydroxymethyl vs. Acetyl : The hydroxymethyl group in the pyrrole analogue () introduces polarity, whereas the acetyl group in the target compound may stabilize the ring via conjugation, impacting metabolic stability .
Biological Activity
4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde (CAS No. 92689-73-1) is a pyrrole derivative that has garnered attention for its diverse biological activities. Pyrroles are known for their presence in various natural products and synthetic compounds with significant pharmacological properties. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is , with a molecular weight of approximately 151.18 g/mol. Its structure includes a pyrrole ring substituted with an acetyl group and a propyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N2O |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde |
| CAS Number | 92689-73-1 |
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives often range from 3.12 to 12.5 µg/mL, suggesting a promising potential for developing new antimicrobial agents .
Anticancer Activity
Research indicates that pyrrole derivatives can also possess anticancer properties. A study focusing on pyrrole-based compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde remain to be fully elucidated but may involve interaction with key cellular targets such as enzymes involved in cancer metabolism .
The biological activity of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is attributed to its ability to interact with various molecular targets within cells. These interactions may lead to:
- Enzyme Inhibition : Compounds in the pyrrole class often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially disrupting cellular homeostasis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Among the tested compounds, those structurally similar to 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde exhibited notable potency, with MIC values significantly lower than traditional antibiotics like vancomycin .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) showed that pyrrole derivatives could reduce cell viability significantly compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
